Chemical structure and properties of phenyl(4-(trifluoromethyl)phenyl)methanamine
Chemical structure and properties of phenyl(4-(trifluoromethyl)phenyl)methanamine
Structure, Synthesis, and Medicinal Chemistry Profile
Executive Summary
Phenyl(4-(trifluoromethyl)phenyl)methanamine (also known as 4-(trifluoromethyl)benzhydrylamine) is a diarylmethylamine scaffold of significant interest in medicinal chemistry. It serves as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets, particularly within the Central Nervous System (CNS).
This molecule is structurally characterized by a central chiral methine carbon connecting a phenyl ring, a 4-(trifluoromethyl)phenyl ring, and a primary amine. It is a key bioisostere for the 4-chloro analogs found in blockbuster therapeutics (e.g., Sertraline, Cetirizine derivatives), offering enhanced metabolic stability and lipophilicity due to the trifluoromethyl (
Structural Analysis & Physicochemical Profile
The introduction of the
Chemical Identity
| Property | Data |
| IUPAC Name | 1-Phenyl-1-[4-(trifluoromethyl)phenyl]methanamine |
| Molecular Formula | |
| Molecular Weight | 251.25 g/mol |
| Chirality | Yes (C1 center). Exists as (R)- and (S)-enantiomers. |
| CAS (Racemic) | 13274-92-5 (General Benzhydrylamine class reference) |
| CAS ((R)-Isomer) | 780748-03-0 |
Physicochemical Properties (Predicted & Experimental)
The
-
Lipophilicity (LogP): Estimated at 3.6 – 3.9 . The
group increases lipophilicity significantly compared to the parent amine (LogP ~2.4), facilitating Blood-Brain Barrier (BBB) penetration. -
Basicity (pKa): Estimated at 8.8 – 9.1 . The electron-withdrawing nature of the
group (via induction through the aromatic ring) slightly reduces the electron density on the nitrogen, making it less basic than unsubstituted benzhydrylamine (pKa ~9.5). -
Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). The para-substitution blocks the primary site of Cytochrome P450 oxidative metabolism, extending the half-life (
) of the molecule in vivo.
Synthetic Methodologies
Two primary routes are employed for the synthesis: the Leuckart-Wallach Reaction (scalable, industrial) and the Grignard Addition (versatile, lab-scale).
Route A: Leuckart-Wallach Reductive Amination
This is the preferred method for generating the racemic amine from the corresponding ketone. It avoids the use of unstable imine intermediates.[1]
Precursors: 4-(Trifluoromethyl)benzophenone + Ammonium Formate.
Protocol:
-
Setup: In a round-bottom flask equipped with a distillation head (Dean-Stark trap equivalent), combine 4-(trifluoromethyl)benzophenone (1.0 eq) with excess ammonium formate (5.0 eq).
-
Reaction: Heat the mixture to 160–180°C . The ammonium formate dissociates into ammonia and formic acid.[2] The water generated must be distilled off to drive the equilibrium.
-
Intermediate: The reaction yields the N-formyl derivative (amide).
-
Hydrolysis: Treat the crude amide with concentrated HCl (6M) and reflux for 4–6 hours to cleave the formyl group.
-
Workup: Cool the solution. The amine hydrochloride precipitates or remains in solution. Basify with NaOH (pH > 12) to liberate the free amine. Extract with Dichloromethane (DCM).[3]
-
Purification: Convert to the HCl salt using ethereal HCl for crystallization.
Route B: Grignard Addition to Nitrile/Imine
This route allows for the introduction of the amine onto a pre-formed aromatic ring but is more sensitive to moisture.
Protocol:
-
React 4-(trifluoromethyl)benzonitrile with Phenylmagnesium bromide (PhMgBr).
-
The resulting metallo-imine is reduced in situ with Sodium Borohydride (
) or Lithium Aluminum Hydride ( ) to yield the amine.
Synthetic Pathway Visualization
The following diagram illustrates the Leuckart-Wallach pathway, highlighting the critical intermediate.
Figure 1: The Leuckart-Wallach synthesis pathway converting the ketone to the primary amine via the N-formyl intermediate.[4]
Medicinal Chemistry Applications
This scaffold is a critical building block in the development of Monoamine Transporter Inhibitors.
Bioisosterism and SAR
In drug design, the 4-trifluoromethyl group is often used as a bioisostere for a 4-chloro or 4-bromo group (as seen in Chlorpheniramine or Sertraline).
-
Volume: The
group is significantly larger than a Chlorine atom (Van der Waals volume ~42 ų vs 22 ų), which can enhance selectivity for hydrophobic pockets in receptors (e.g., SERT, DAT). -
Electronic: Both Cl and
are electron-withdrawing, but operates purely through induction ( -bond), whereas Cl has competing resonance donation. This leads to different pKa profiles for the nearby amine.
Pharmacological Pathways
The molecule serves as a generic scaffold for:
-
SSRI/SDRI Development: Analogs of this amine show affinity for the Serotonin (SERT) and Dopamine (DAT) transporters.
-
Antihistamines: Structurally related to the metabolite of hydroxypam, acting on H1 receptors.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the molecule's substituents.
Analytical Characterization
To validate the synthesis of Phenyl(4-(trifluoromethyl)phenyl)methanamine, the following analytical signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
NMR: A diagnostic singlet appearing at
-62.5 ppm (relative to ). This confirms the integrity of the trifluoromethyl group. -
NMR (CDCl
):- 5.2–5.3 ppm (s, 1H): The benzylic methine proton.
- 7.2–7.6 ppm (m, 9H): Aromatic protons. The 4-CF3 ring often shows a characteristic AA'BB' splitting pattern overlapping with the mono-substituted phenyl ring.
-
1.8–2.0 ppm (br s, 2H):
protons (exchangeable with ).
Mass Spectrometry (MS)
-
Molecular Ion:
. -
Fragmentation: Expect a major peak at
235 (loss of ) forming the stabilized benzhydryl cation (tropylium-like resonance).
Safety and Handling
Signal Word: WARNING
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The free base absorbs
from the air to form carbamates; the HCl salt is stable. -
Disposal: As a fluorinated organic compound, it must not be incinerated in standard waste streams due to the formation of HF. Use specialized halogenated waste disposal.
References
-
Leuckart-Wallach Reaction Mechanism
-
Fluorine in Medicinal Chemistry
- Source: "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.
-
Link:
-
Benzhydrylamine Synthesis (General Protocols)
-
Source: "Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation." Royal Society of Chemistry.[8]
-
Link:
-
-
Properties of Trifluoromethylbenzylamines
- Source: PubChem Compound Summary for 4-(Trifluoromethyl)benzylamine (Structural Analog).
-
Link:
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 4. (2-(Trifluoromethoxy)phenyl)methanamine | C8H8F3NO | CID 2777251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
